molecular formula C16H13N3O2S3 B12045357 2-(Benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole CAS No. 477330-55-5

2-(Benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole

Cat. No.: B12045357
CAS No.: 477330-55-5
M. Wt: 375.5 g/mol
InChI Key: GVQVPWIXBYSXAK-UHFFFAOYSA-N
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Description

2-(Benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole typically involves the following steps:

    Formation of the Thiadiazole Ring: The initial step involves the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base such as potassium hydroxide. This reaction forms the 1,3,4-thiadiazole ring.

    Introduction of Benzylthio and Nitrobenzylthio Groups: The thiadiazole ring is then functionalized by reacting it with benzyl chloride and 4-nitrobenzyl chloride in the presence of a base like sodium hydride or potassium carbonate. These reactions introduce the benzylthio and nitrobenzylthio groups at the 2 and 5 positions of the thiadiazole ring, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The benzylthio and nitrobenzylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Hydrogen gas, palladium on carbon, ethanol.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiadiazoles depending on the nucleophile used.

Scientific Research Applications

2-(Benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(Benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole depends on its specific application. In biological systems, it may exert its effects by interacting with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, while the thiadiazole ring can coordinate with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzylthio)-1,3,4-thiadiazole: Lacks the nitrobenzylthio group, making it less versatile in certain applications.

    5-(4-Nitrobenzylthio)-1,3,4-thiadiazole: Similar structure but lacks the benzylthio group, affecting its chemical reactivity and biological activity.

Uniqueness

2-(Benzylthio)-5-((4-nitrobenzyl)thio)-1,3,4-thiadiazole is unique due to the presence of both benzylthio and nitrobenzylthio groups, which confer distinct chemical and biological properties

Properties

CAS No.

477330-55-5

Molecular Formula

C16H13N3O2S3

Molecular Weight

375.5 g/mol

IUPAC Name

2-benzylsulfanyl-5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazole

InChI

InChI=1S/C16H13N3O2S3/c20-19(21)14-8-6-13(7-9-14)11-23-16-18-17-15(24-16)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

GVQVPWIXBYSXAK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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